4,6-dichloro-2-(methylsulfonyl)pyrimidine chemical properties
4,6-dichloro-2-(methylsulfonyl)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Authored by a Senior Application Scientist
Abstract
4,6-dichloro-2-(methylsulfonyl)pyrimidine, CAS 4489-34-3, is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures.[1] Its strategic importance is most pronounced in the fields of drug discovery and agrochemical research, where it serves as a cornerstone for building novel bioactive molecules.[2] This guide provides an in-depth exploration of its core chemical properties, synthesis, and, most critically, its nuanced reactivity. We will dissect the principles of chemoselective nucleophilic aromatic substitution (SNAr) that govern its transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Characteristics
4,6-dichloro-2-(methylsulfonyl)pyrimidine is a sophisticated electrophilic scaffold engineered for predictable, chemoselective reactions.[3] The pyrimidine ring, being inherently electron-deficient, is further activated by the strong electron-withdrawing effects of two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group at the C2 position. This electronic arrangement makes the molecule an exceptional substrate for nucleophilic attack.[4]
Physically, it presents as a white to light yellow crystalline powder with a melting point that is a key indicator of its purity.[5] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4489-34-3 | [1][3][6] |
| Molecular Formula | C₅H₄Cl₂N₂O₂S | [6][7] |
| Molecular Weight | 227.07 g/mol | [3][6] |
| Appearance | White to light yellow solid/powder | [5][6] |
| Melting Point | 117-122 °C | [2][5] |
| InChI Key | DROUVIKCNOHKBA-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in common organic solvents | [5] |
Synthesis and Manufacturing Pathway
The principal industrial synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is achieved through the oxidation of its thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This transformation is critical as it converts the methylthio group into a superior leaving group (methylsulfone), thereby activating the C2 position for subsequent nucleophilic substitution.
The choice of oxidizing agent is pivotal for achieving high yield and purity. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate).[5][6] The workflow is robust and scalable, making the starting material readily available for research and development.
Caption: General synthesis workflow for 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
Experimental Protocol 1: Synthesis via Oxidation
This protocol describes a common lab-scale synthesis using Oxone as the oxidant.[6]
-
Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq, e.g., 20.0 g, 102.5 mmol) in a mixture of tetrahydrofuran (THF, 450 mL) and water (150 mL), add Oxone (3.0 eq, e.g., 189.0 g, 308 mmol) at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:Ethyl Acetate (1:1).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with THF (100 mL).
-
Extraction & Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.
-
Isolation: The crude residue is purified by silica gel chromatography (eluting with a gradient of petroleum ether to ethyl acetate) to afford 4,6-dichloro-2-(methylsulfonyl)pyrimidine as a white solid (typical yields: 85-96%).[6]
The Core of Reactivity: Chemoselective SNAr Reactions
The true utility of this scaffold lies in the differential reactivity of its three electrophilic centers: the C4/C6 chlorides and the C2 sulfone. The methylsulfonyl group is an excellent leaving group, often more labile than the chlorides, but the outcome of a nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the base employed.[8][9]
This chemoselectivity is the cornerstone of its synthetic value, allowing for the sequential and controlled introduction of different substituents.
Caption: Chemoselective SNAr pathways based on nucleophile and base selection.
Dissecting Chemoselectivity:
-
Substitution at C4/C6 (Chloride Displacement): In the presence of weak, non-nucleophilic bases like sodium bicarbonate (NaHCO₃) or 2,6-lutidine, aniline derivatives and secondary aliphatic amines selectively displace one of the chlorine atoms.[9] The reaction proceeds cleanly, often in high yield, leaving the sulfone group intact for subsequent functionalization. This is the preferred pathway for neutral or weakly basic nucleophiles.
-
Substitution at C2 (Sulfone Displacement): Sterically unbiased primary aliphatic amines preferentially displace the methylsulfonyl group.[8][9] Furthermore, when stronger bases (e.g., NaH, K₂CO₃) are used to deprotonate nucleophiles like anilines or their carbonyl derivatives, the resulting anionic nucleophile also favors attack at the C2 position, displacing the sulfone.[8]
-
Unselective Reactions: Caution is advised when using certain nucleophiles. Many heterocyclic amines, such as aminopyridines, or strong bases like pyridine itself can lead to complex mixtures or decomposition of the starting material.[8][9]
| Nucleophile Type | Base | Primary Site of Attack | Typical Outcome | Reference(s) |
| Anilines | Weak (NaHCO₃) | C4/C6 | Selective Chloride Displacement | [9] |
| Secondary Aliphatic Amines | Weak (NaHCO₃) | C4/C6 | Selective Chloride Displacement | [8][9] |
| Primary Aliphatic Amines | N/A (acts as base) | C2 | Selective Sulfone Displacement | [8][9] |
| Deprotonated Anilines | Strong (NaH) | C2 | Selective Sulfone Displacement | [8] |
Experimental Protocol 2: Chemoselective N-Arylation at C4
This protocol is representative of a selective chloride displacement using an aniline derivative.[9]
-
Reaction Setup: In a round-bottom flask, combine 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired aniline (e.g., 4-methoxyaniline, 1.05 eq), and sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Solvent & Conditions: Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile. Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 1-48 hours).
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine derivative. Yields are typically excellent (>90%).[9]
Spectroscopic and Analytical Profile
Characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and its derivatives relies on standard spectroscopic techniques. The symmetry of the parent molecule leads to a simplified NMR spectrum.
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR | In CDCl₃: δ ~7.75 ppm (s, 1H, pyrimidine C5-H), δ ~3.40 ppm (s, 3H, -SO₂CH₃). The singlet for the pyrimidine proton is characteristic. | [6] |
| ¹³C NMR | Expected peaks for the aromatic carbons (C4/C6, C5, C2) and the methyl carbon of the sulfone group. C4/C6 will be in the range of ~161 ppm, C2 at ~167 ppm, and C5 at ~120 ppm. | [8] |
| IR (KBr) | Characteristic peaks for C=N stretching within the pyrimidine ring and strong asymmetric/symmetric stretching for the S=O bonds of the sulfone group (~1350 and ~1150 cm⁻¹). | [6] |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ~226, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | [10] |
Applications in Drug Discovery and Agrochemicals
The predictable, hierarchical reactivity of this scaffold makes it an invaluable building block for creating libraries of complex molecules for biological screening.[3] Its most prominent application is in the synthesis of kinase inhibitors for oncology, where the pyrimidine core mimics the hinge-binding region of ATP.[1]
Caption: Stepwise functionalization of the scaffold to build target molecules.
By sequentially reacting the C4/C6 and C2 positions, medicinal chemists can rapidly assemble 2,4,6-trisubstituted pyrimidines, exploring the structure-activity relationship (SAR) around a privileged core.[9] This strategy has been instrumental in developing drugs like Pazopanib and various anti-HIV agents.[3][9] In agrochemicals, it is a key intermediate for novel herbicides and fungicides.[2]
Safety and Handling
4,6-dichloro-2-(methylsulfonyl)pyrimidine is classified as harmful if swallowed and causes eye irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,6-dichloro-2-(methylsulfonyl)pyrimidine is more than a simple chemical intermediate; it is a precisely engineered tool for synthetic chemistry. Its value is defined by the chemoselective reactivity of its three electrophilic sites, which can be addressed with high fidelity by carefully selecting nucleophiles and reaction conditions. This predictable reactivity allows for a modular and efficient approach to building complex, highly functionalized pyrimidine derivatives, cementing its role as a critical component in the modern synthetic chemist's toolbox for developing next-generation pharmaceuticals and agrochemicals.
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Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C5H4Cl2N2O2S | CID 239685. Retrieved from [Link]
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